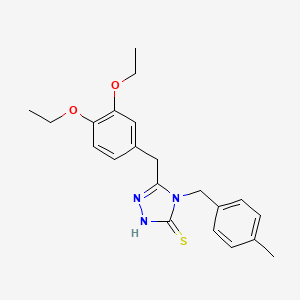![molecular formula C13H18ClN3O2S B4280953 2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4280953.png)
2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide
Übersicht
Beschreibung
2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide, also known as Temozolomide, is a chemotherapy drug that is used to treat brain tumors such as glioblastoma multiforme and anaplastic astrocytoma. This drug is known to have a high efficacy rate and is often used in combination with other chemotherapy drugs.
Wirkmechanismus
2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide is a prodrug that is metabolized in the liver to form the active metabolite, MTIC. MTIC is a DNA alkylating agent that causes DNA damage and ultimately leads to cell death. The DNA damage caused by MTIC is repaired by the DNA repair enzyme, O6-methylguanine-DNA methyltransferase (MGMT). 2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide is known to be effective in tumors that have low levels of MGMT.
Biochemical and Physiological Effects:
2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide is known to cause a number of biochemical and physiological effects. It can cause myelosuppression, which is a reduction in the production of blood cells. This can lead to anemia, thrombocytopenia, and neutropenia. 2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide can also cause nausea, vomiting, and fatigue. These side effects are often managed with supportive care such as antiemetics and blood transfusions.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide is a widely used chemotherapy drug and has been extensively studied in the laboratory setting. It is known to have a high efficacy rate and is often used in combination with other chemotherapy drugs. However, 2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide has limitations in the laboratory setting. It is known to be unstable in solution and has a short half-life. This can make it difficult to study the drug in vitro.
Zukünftige Richtungen
There are several future directions for the study of 2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide. One area of research is the development of new formulations of the drug that are more stable in solution. Another area of research is the identification of biomarkers that can predict response to 2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide. This would allow for more personalized treatment plans for patients. Additionally, there is ongoing research into the use of 2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide in combination with immunotherapy drugs. This combination therapy has shown promise in the treatment of certain types of cancers.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide has been extensively studied in the field of oncology. It is used as a first-line treatment for glioblastoma multiforme and anaplastic astrocytoma. 2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide has also been studied in the treatment of other types of cancers such as melanoma, lymphoma, and neuroendocrine tumors. It has been shown to be effective in combination with other chemotherapy drugs such as cisplatin and carboplatin.
Eigenschaften
IUPAC Name |
1-[4-(4-chloro-2-methylphenoxy)butanoylamino]-3-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2S/c1-9-8-10(14)5-6-11(9)19-7-3-4-12(18)16-17-13(20)15-2/h5-6,8H,3-4,7H2,1-2H3,(H,16,18)(H2,15,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUMJRTWCWLSNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NNC(=S)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B4280876.png)

![2,4-dimethoxy-N-{4-[(methylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4280884.png)

![methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B4280894.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-(2-ethylphenyl)urea](/img/structure/B4280903.png)
![N-[4-(aminosulfonyl)benzyl]-2,4-dimethoxybenzenesulfonamide](/img/structure/B4280906.png)
![2-methyl-8-[4-(trifluoromethyl)pyridin-2-yl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4280913.png)
![5-{5-[(4-propylphenoxy)methyl]-2-furyl}-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4280921.png)
![4-(2-methoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4280923.png)



![3-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4280961.png)